molecular formula C7H5F2NO2 B1322681 2,2-Difluoro-2-(pyridin-2-YL)acetic acid CAS No. 1039621-73-2

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Cat. No. B1322681
CAS RN: 1039621-73-2
M. Wt: 173.12 g/mol
InChI Key: YSLRWDAJQZZLAQ-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(pyridin-2-YL)acetic acid” is a chemical compound with the molecular weight of 209.58 . It is also known as difluoro (2-pyridinyl)acetic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,2-Difluoro-2-(pyridin-2-YL)acetic acid” is 1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h1-4H,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2,2-Difluoro-2-(pyridin-2-YL)acetic acid” is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 209.58 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

The compound plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, and the compound under discussion contributes to the development of new synthetic methods .

Synthesis of F 18 Substituted Pyridines

The compound is used in the synthesis of F 18 substituted pyridines, which are of special interest as potential imaging agents for various biological applications . These pyridines are used in local radiotherapy of cancer and other biologically active compounds .

Catalyst-Free Synthesis of Substituted Pyridin-2-yl

The compound is used in a novel catalyst-free synthesis of N-pyridin-2-yl . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl .

Synthesis of Novel 2-(Pyridin-2-yl)

The compound is used in the synthesis of novel 2-(Pyridin-2-yl) compounds . These compounds have been investigated for their anti-fibrotic activity .

Synthesis of Quinolin-2-yl and Isoquinolin-1-yl Carbamates

The compound is also used in the synthesis of N-quinolin-2-yl and N-isoquinolin-1-yl carbamates . This method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .

Synthesis of 2-Amino-5-Fluoropyridine

The compound is used in the synthesis of 2-amino-5-fluoropyridine . This compound is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may impact its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to have potential effects on suppressing the production of collagen in vitro .

Action Environment

The action, efficacy, and stability of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLRWDAJQZZLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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